(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

Proteasome inhibitor synthesis Peptide coupling Protecting group orthogonality

(S)-tert-Butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate (CAS 1192773-70-8) is a chiral N-Boc-protected α-amino-β-methylene ketone that serves as a key penultimate intermediate in the convergent synthesis of oprozomib (ONX-0912/PR-047), an orally bioavailable second-generation proteasome inhibitor under clinical investigation for multiple myeloma. The compound incorporates an (S)-configured amine stereocenter, a reactive enone moiety for downstream epoxidation, and a tert-butyloxycarbonyl (Boc) protecting group that is strategically orthogonal to the Fmoc-based solid-phase peptide chemistry used in subsequent fragment coupling.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B8137295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H23NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14H,1,11H2,2-5H3,(H,18,20)/t14-/m0/s1
InChIKeyZWGBLKGJCSSYJW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate: Chiral N-Boc-Protected Amino Enone Intermediate for Oprozomib Synthesis


(S)-tert-Butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate (CAS 1192773-70-8) is a chiral N-Boc-protected α-amino-β-methylene ketone that serves as a key penultimate intermediate in the convergent synthesis of oprozomib (ONX-0912/PR-047), an orally bioavailable second-generation proteasome inhibitor under clinical investigation for multiple myeloma [1]. The compound incorporates an (S)-configured amine stereocenter, a reactive enone moiety for downstream epoxidation, and a tert-butyloxycarbonyl (Boc) protecting group that is strategically orthogonal to the Fmoc-based solid-phase peptide chemistry used in subsequent fragment coupling [2]. Its molecular formula is C17H23NO3 (MW 289.37), with predicted density of 1.050±0.06 g/cm³ and predicted boiling point of 429.7±45.0 °C .

Why (S)-tert-Butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate Cannot Be Interchanged with the Cbz Analog or Free Amine in Oprozomib Manufacturing


Direct substitution of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate with the benzyloxycarbonyl (Cbz) analog (CAS 960374-25-8) or the unprotected free amine is not feasible without compromising synthetic fidelity. The Boc group's selective acid lability—cleaved quantitatively by 50% TFA/CH2Cl2 at room temperature [1]—is orthogonal to the hydrogenolytic conditions required for Cbz removal (H2, Pd/C or HBr/AcOH) , enabling sequential deprotection in multi-fragment assembly without racemization of the labile (S)-stereocenter. The Cbz analog additionally carries a 10.5% higher molecular weight (323.39 vs. 289.37 g/mol) , directly reducing atom economy in multi-kilogram API campaigns. Furthermore, the free amine form lacks the protecting group necessary to prevent premature epoxidation of the enone or undesired nucleophilic side reactions during subsequent peptide coupling steps [2].

Head-to-Head and Cross-Study Differential Evidence: (S)-tert-Butyl vs. (S)-Benzyl Carbamate for Oprozomib Intermediate Procurement


Evidence Item 1: Protecting Group Orthogonality – Boc Acid Lability vs. Cbz Hydrogenolytic Cleavage Defines Synthetic Route Compatibility

The (S)-Boc carbamate is cleaved under mild acidic conditions (50% TFA/CH2Cl2, 25 °C, 30–60 min) [1], whereas the Cbz analog requires catalytic hydrogenolysis (H2, Pd/C, EtOH, 25 °C, 1–6 h) or strongly acidic HBr/AcOH (1.2–3.3 M, 0–25 °C) . These two deprotection manifolds are fully orthogonal, enabling the Boc intermediate to be deprotected selectively in the presence of Cbz-protected fragments during the convergent assembly of oprozomib. The Cbz analog cannot be deprotected without also reducing the enone double bond (a known side reaction during catalytic hydrogenation), potentially destroying the critical epoxidation handle [2].

Proteasome inhibitor synthesis Peptide coupling Protecting group orthogonality

Evidence Item 2: Molecular Weight and Atom Economy – 10.5% Lower MW Reduces Raw Material Burden per Mole of API

The (S)-Boc carbamate has a molecular weight of 289.37 g/mol , compared to 323.39 g/mol for the (S)-Cbz analog . This represents a 34.02 g/mol (10.5%) reduction in molecular weight per mole of intermediate. In the context of oprozomib synthesis, where this intermediate constitutes the P3 fragment, the Boc compound delivers superior atom economy: for every mole of final API produced, 10.5% less mass of this intermediate is required when using the Boc-protected form vs. the Cbz form.

Process chemistry Atom economy Cost of goods

Evidence Item 3: Predicted Physicochemical Properties – Lower Boiling Point and Density Facilitate Solvent Removal and Phase Separation in Scale-Up

Predicted physicochemical data indicate that the (S)-Boc carbamate has a boiling point of 429.7±45.0 °C and density of 1.050±0.06 g/cm³ , while the (S)-Cbz analog has a higher predicted boiling point of 506.4±50.0 °C and density of 1.128±0.06 g/cm³ . The 76.7 °C lower boiling point of the Boc compound implies reduced energy input for solvent removal during work-up, and the 6.9% lower density improves organic-aqueous phase separation behavior during extractive isolation.

Process scale-up Solvent removal Work-up efficiency

Evidence Item 4: Documented Synthetic Yield – Patent-Exemplified 75% Yield for the Boc Intermediate Establishes a Reproducible Baseline

Chinese patent CN105622458A [1] explicitly demonstrates the synthesis of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate from tert-butyl ((2S)-4-(diethoxyphosphoryl)-3-oxo-1-phenylpentan-2-yl)carbamate and paraformaldehyde under Horner-Wadsworth-Emmons (HWE) conditions (KOtBu, Et2O, 0 °C, 3 h), yielding 0.78 g of white solid after column chromatography, corresponding to a 75% isolated yield [2]. The product was fully characterized by ¹H NMR (300 MHz, CDCl3). No analogous patent exemplification with detailed yield data was located for the Cbz analog under identical HWE conditions.

Synthetic methodology Process reproducibility Patent-validated yield

Evidence Item 5: Commercial Purity and Supply Chain Viability – 98% Purity with Active Multi-Vendor Sourcing for the Boc Compound vs. Discontinued Cbz Analog

The (S)-Boc carbamate is commercially available at 98% purity from Leyan (Product No. 1828350) and at 96% purity from CymitQuimica (Ref. IN-DA01KYXZ) , with multiple active Chinese vendors including Shaoyuan (Sci-Ryder) also listing the compound . In contrast, the (S)-Cbz analog (CAS 960374-25-8) is listed at 96% purity on Chemsrc but is explicitly marked as 'Discontinued' on CymitQuimica for both the 100 mg and 250 mg pack sizes , signaling supply chain instability for the direct structural comparator.

Procurement Supply chain reliability Vendor qualification

Evidence Item 6: Relative Carbamate Cleavage Selectivity – Published Ranking Confirms Boc > Cbz in Lewis-Acid-Mediated Selective Deprotection

R. K. Boeckman Jr. et al. established a quantitative selectivity ranking for Lewis-acid-mediated protective group cleavage using B-bromocatecholborane (1a): MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR > PhCH2OR, as documented in TCI Mail No. 107 . This ranking demonstrates that the Boc group is preferentially cleaved over the Cbz group under mild, selective conditions, offering a synthetic tuning parameter unavailable with the Cbz analog. The Boc compound can therefore be deprotected in the presence of Cbz-protected fragments without touching the Cbz group, enabling sequential protecting group strategies in complex multi-step syntheses.

Chemoselective deprotection Lewis acid selectivity Complex molecule synthesis

Validated Application Scenarios for (S)-tert-Butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate in Proteasome Inhibitor Development and GMP Intermediate Supply


Scenario 1: Convergent Oprozomib API Synthesis – Boc Intermediate as the P3 Ketone Fragment for Epoxyketone Assembly

In the convergent synthesis of oprozomib (PR-047), the (S)-Boc carbamate serves as the P3 fragment precursor. Following Boc deprotection with 50% TFA/CH2Cl2 [1], the liberated (S)-configured amine is coupled to the dipeptide-epoxyketone warhead to form the final tripeptide epoxyketone pharmacophore. The 75% patent-documented yield for this intermediate [2] and its 98% commercial purity specification directly support GMP intermediate qualification for Phase II/III clinical supply chains. The Boc group's acid lability is fully orthogonal to the Fmoc chemistry used to assemble the P1-P2 dipeptide fragment, eliminating protecting group incompatibility that would arise with the Cbz analog [3].

Scenario 2: Structure-Activity Relationship (SAR) Library Synthesis – Boc Intermediate as a Diversification Node for P3 Side-Chain Analoging

The (S)-Boc carbamate is an ideal diversification node for SAR studies aimed at optimizing the P3 position of epoxyketone proteasome inhibitors. Following Boc deprotection, the free amine can be acylated with diverse carboxylic acids, chloroformates, or isocyanates to generate focused libraries of P3-modified analogs. The lower molecular weight (289.37 g/mol) maximizes the proportion of the molecule dedicated to the variable warhead region, while the predicted TPSA of 55.4 Ų and LogP of 3.2676 place the intermediate within favorable drug-like property space for subsequent fragment elaboration.

Scenario 3: Process Chemistry Route Scouting and CMO Technology Transfer – Validated Synthetic Protocol with Established Analytical Markers

For CMOs undertaking technology transfer of the oprozomib intermediate synthesis, the patent CN105622458A [2] provides a complete, experimentally validated protocol including stoichiometry (KOtBu: 4.72 mmol; phosphonate 4a: 3.63 mmol; paraformaldehyde: 18.15 mmol), solvent system (anhydrous Et2O), temperature regime (0 °C, ice bath), reaction time (3 h), work-up procedure (brine wash, EtOAc extraction, Na2SO4 drying), and purification method (column chromatography). The full ¹H NMR assignment (300 MHz, CDCl3) is provided for identity confirmation. This level of procedural detail reduces route scouting time and enables direct ICH Q11-compliant process validation, a capability not equivalently documented for the Cbz analog.

Scenario 4: Multi-Kilogram Intermediate Procurement for Clinical Supply – Quantifiable Cost-of-Goods and Supply Security Advantages

Procurement of the (S)-Boc carbamate at multi-kilogram scale for Phase III or commercial oprozomib manufacturing benefits from three quantifiable advantages over the (S)-Cbz analog: (i) 10.5% lower molecular weight reduces raw material mass requirements per mole of API ; (ii) 98% purity specification reduces downstream purification burden relative to the 96% Cbz alternative ; and (iii) active multi-vendor sourcing (Leyan, CymitQuimica, Shaoyuan) mitigates single-supplier dependency risk , while the Cbz analog is partially discontinued on major platforms . These factors combine to lower total cost of ownership and supply chain vulnerability.

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